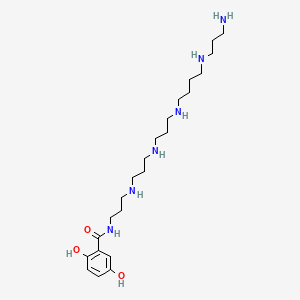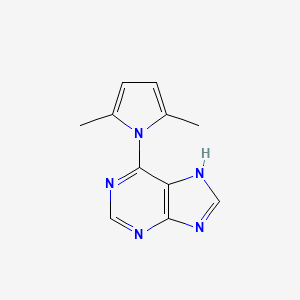
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- is a heterocyclic compound that combines the structural features of purine and pyrrole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both purine and pyrrole moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropurine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation. Additionally, its interaction with cellular pathways involved in DNA synthesis and repair contributes to its anticancer properties.
Comparación Con Compuestos Similares
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- can be compared with other similar compounds, such as:
1H-Imidazole, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-: This compound also contains a pyrrole moiety but differs in the heterocyclic ring structure, leading to different chemical and biological properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: While it shares the pyrrole structure, the presence of a phenyl group instead of a purine ring results in distinct reactivity and applications.
The uniqueness of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- lies in its combined purine and pyrrole structure, which imparts a unique set of properties not found in other similar compounds.
Propiedades
Número CAS |
133332-72-6 |
|---|---|
Fórmula molecular |
C11H11N5 |
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
6-(2,5-dimethylpyrrol-1-yl)-7H-purine |
InChI |
InChI=1S/C11H11N5/c1-7-3-4-8(2)16(7)11-9-10(13-5-12-9)14-6-15-11/h3-6H,1-2H3,(H,12,13,14,15) |
Clave InChI |
ATMCTIUGUGAYTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NC=NC3=C2NC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



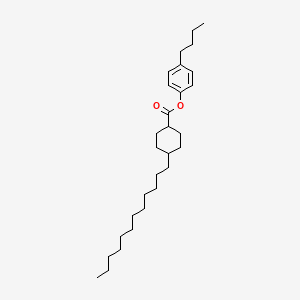
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
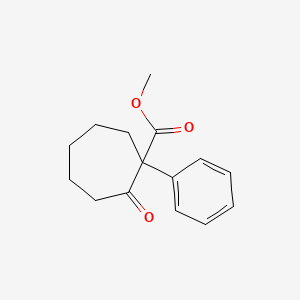

![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
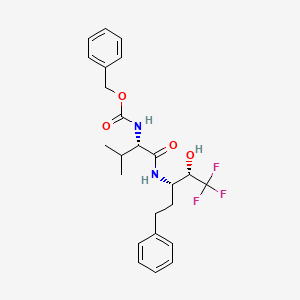
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)

![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

